N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate
Overview
Description
N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate is a useful research compound. Its molecular formula is C21H26ClNO6 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.1448652 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Detection Methods
Research by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 25B-NBOMe, a structurally related N-benzyl phenethylamine derivative. This study highlights the importance of accurate analytical methods in identifying and quantifying similar compounds, which is crucial for both research purposes and clinical toxicology testing (Poklis et al., 2014).
Pharmacology and Toxicology
Eshleman et al. (2018) studied the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, focusing on their agonist activity at serotonin receptors. This research provides insight into the pharmacological action of these compounds, suggesting potential areas of therapeutic interest and concern regarding toxicity and abuse potential (Eshleman et al., 2018).
Synthesis and Chemical Characterization
Research on the synthesis and characterization of related compounds includes the work by Zuba et al. (2013), who reported on the analytical properties of three new hallucinogenic substances identified in blotter papers. This study underscores the ongoing development and identification of new psychoactive substances and the need for robust analytical techniques to characterize these compounds (Zuba et al., 2013).
Properties
IUPAC Name |
N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2.C2H2O4/c1-15-12-18(20)13-16(2)19(15)23-11-10-22-9-8-21-14-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-7,12-13,21H,8-11,14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUWPCIPHVJUKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCNCC2=CC=CC=C2)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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